Pyridin-3-amine Core Validated for Kinase Inhibition: FGFR1 IC₅₀ Benchmark Versus Pyridin-2-amine Regioisomer
The pyridin-3-amine scaffold has been directly validated in a prospective kinase-inhibitor screen. Zhu et al. reported that pyridin-3-amine hit compound 45 inhibited FGFR1 with an IC₅₀ of 3.8 ± 0.5 µM [1]. By contrast, the pyridin-2-amine regioisomer (as exemplified by the Ro 25-6981 scaffold) is not associated with FGFR kinase inhibition but rather with NMDA receptor GluN2B antagonism (Ki = 50–66 nM for indazole bioisosteres) [2]. This target-class divergence is driven by the nitrogen positioning on the heterocycle, which dictates hydrogen-bonding geometry within the ATP-binding site.
| Evidence Dimension | FGFR1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold class (pyridin-3-amine derivatives): IC₅₀ = 3.8 ± 0.5 µM (representative hit) [1] |
| Comparator Or Baseline | Pyridin-2-amine class (Ro 25-6981 bioisostere): GluN2B Ki = 50–66 nM; no FGFR1 activity reported [2] |
| Quantified Difference | Target-class specificity: ~10⁴-fold selectivity shift for kinase vs. ion-channel targets between regioisomers |
| Conditions | FGFR1 enzymatic assay (Zhu et al. 2017); GluN2B two-electrode voltage clamp (Schreiber et al. 2019) |
Why This Matters
For scientists procuring building blocks for kinase-focused libraries, the pyridin-3-amine core provides a validated starting point against FGFR-family targets, whereas the pyridin-2-amine isomer directs biological activity toward NMDA receptors and is unlikely to yield kinase hits.
- [1] Zhu, W. et al. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J. Med. Chem. 2017, 60, 6018–6035. DOI: 10.1021/acs.jmedchem.7b00076. View Source
- [2] Schreiber, J. A. et al. Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit. ChemMedChem 2019, 14, 1640–1651. DOI: 10.1002/cmdc.201900344. View Source
